4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with a cyanophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 4-cyanophenylboronic acid.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed, using reagents like 4-cyanophenylboronic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-cyanophenylboronic acid: Used in similar cross-coupling reactions.
4-cyanophenylacetic acid: Another compound with a cyanophenyl group, used in organic synthesis.
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: A compound with similar electronic properties, used in materials science.
Uniqueness
4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
825638-11-7 |
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Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-6-9-1-3-10(4-2-9)12-5-13(17)16-8-11(12)7-15/h1-5,8H,(H,16,17) |
InChI Key |
DFMJLFNHAAOZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=O)NC=C2C#N |
Origin of Product |
United States |
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